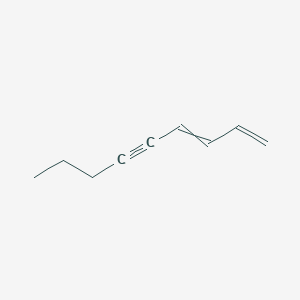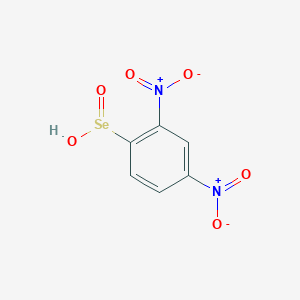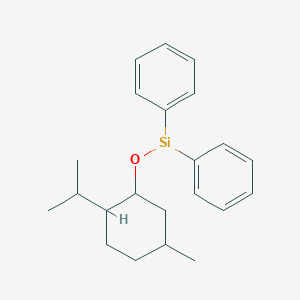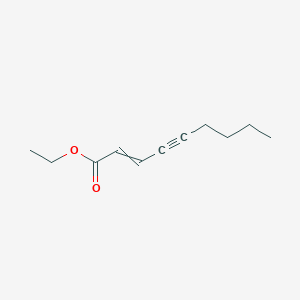![molecular formula C11H16 B14481945 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane CAS No. 71366-17-1](/img/structure/B14481945.png)
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core with a 2-methylidenecyclopropyl group attached via an ethyl linker. The spirocyclic structure imparts significant ring strain, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane typically involves multiple steps, starting with the formation of the spiro[2.2]pentane core. This can be achieved through cycloaddition reactions, such as [2+2] cycloaddition, which forms the cyclobutane ring. The 2-methylidenecyclopropyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, NaH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclopropyl derivatives
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying ring strain effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its unique structural features.
Industry: Utilized in the development of advanced materials and polymers due to its rigid and strained structure.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane involves its interaction with molecular targets through its strained spirocyclic structure. The ring strain can induce reactivity, allowing the compound to participate in various chemical reactions. The molecular pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Spiro[2.2]pentane: Shares the spirocyclic core but lacks the 2-methylidenecyclopropyl group.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different cores.
Spirocyclic compounds: Other spirocyclic structures with varying ring sizes and substituents.
Uniqueness: 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane is unique due to its combination of a spiro[2.2]pentane core and a 2-methylidenecyclopropyl group. This combination imparts significant ring strain and reactivity, making it a valuable compound for research and applications in various fields.
Eigenschaften
CAS-Nummer |
71366-17-1 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
2-[2-(2-methylidenecyclopropyl)ethyl]spiro[2.2]pentane |
InChI |
InChI=1S/C11H16/c1-8-6-9(8)2-3-10-7-11(10)4-5-11/h9-10H,1-7H2 |
InChI-Schlüssel |
PVHSLJZTYAANFW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC1CCC2CC23CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
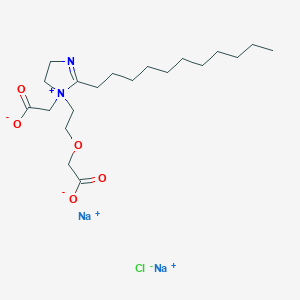
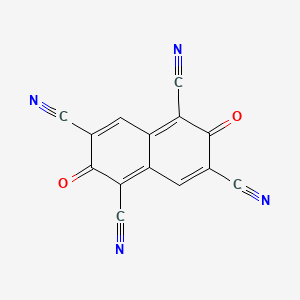
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)


